molecular formula C18H25NO4 B1510203 tert-Butyl 4-hydroxyspiro[chroman-2,4'-piperidine]-1'-carboxylate CAS No. 1024604-94-1

tert-Butyl 4-hydroxyspiro[chroman-2,4'-piperidine]-1'-carboxylate

Cat. No.: B1510203
CAS No.: 1024604-94-1
M. Wt: 319.4 g/mol
InChI Key: JQECWLCCCODXAC-UHFFFAOYSA-N
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Description

tert-Butyl 4-hydroxyspiro[chroman-2,4'-piperidine]-1'-carboxylate is a valuable spirocyclic chemical building block designed for research and development, particularly in medicinal chemistry and drug discovery. This compound features a chroman moiety fused to a piperidine ring via a spiro carbon center, and is protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a crucial feature, as it enhances the compound's stability and allows for selective deprotection under mild acidic conditions to reveal the secondary amine for further synthetic manipulation (see related compound CAS 849928-22-9) . The presence of a hydroxy group on the chroman ring provides a handle for additional chemical modifications, enabling researchers to create a diverse library of derivatives for structure-activity relationship (SAR) studies. Analogs of this spiro[chroman-2,4'-piperidine] scaffold, such as the 4-oxo, 5-hydroxy-4-oxo, and 6-bromo-4-hydroxy variants, are frequently utilized in the synthesis of more complex molecules, indicating its role as a key intermediate (see related compounds CAS 911227-79-7 and 945722-85-0) . As a core structural motif, this scaffold is of significant interest in the exploration of novel therapeutic agents. Its structure is common in the development of compounds targeting the central nervous system. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle this material with appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

IUPAC Name

tert-butyl 4-hydroxyspiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-17(2,3)23-16(21)19-10-8-18(9-11-19)12-14(20)13-6-4-5-7-15(13)22-18/h4-7,14,20H,8-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQECWLCCCODXAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(C3=CC=CC=C3O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70738202
Record name tert-Butyl 4-hydroxy-3,4-dihydro-1'H-spiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70738202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1024604-94-1
Record name tert-Butyl 4-hydroxy-3,4-dihydro-1'H-spiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70738202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

tert-Butyl 4-hydroxyspiro[chroman-2,4'-piperidine]-1'-carboxylate is a complex organic compound notable for its unique spirocyclic structure, which integrates chromane and piperidine moieties. This compound has garnered interest in pharmacology due to its potential biological activities, which may include anti-inflammatory, analgesic, and neuroprotective effects.

Chemical Structure and Properties

The molecular formula of this compound is C18H27NO4C_{18}H_{27}NO_4, with a molecular weight of approximately 325.39 g/mol. The compound features a tert-butyl ester group and a hydroxyl functional group, which contribute to its reactivity and biological activity. The spiro configuration provides distinctive stereochemical properties that can influence interactions within biological systems.

Preliminary studies suggest that compounds with similar structures exhibit various biological activities. The mechanisms through which this compound exerts its effects are not fully elucidated but may involve:

  • Antioxidant Activity : The hydroxyl group can donate electrons, potentially neutralizing free radicals.
  • Anti-inflammatory Effects : Similar compounds have shown the ability to inhibit pro-inflammatory cytokines.
  • Neuroprotective Properties : The piperidine moiety may interact with neurotransmitter systems, offering protective effects against neurodegeneration.

Research Findings

Research into the biological activity of this compound is ongoing. Notable findings include:

  • In vitro Studies : Initial tests indicate that the compound may inhibit certain cancer cell lines, suggesting potential anti-cancer properties.
  • Animal Models : Studies involving rodent models have shown that administration of the compound can reduce pain responses in inflammatory conditions.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds can provide insights into the unique biological activity of this compound. Below is a table summarizing key features of related compounds:

Compound NameMolecular FormulaKey Features
Tert-butyl 6-bromospiro[chromane-2,4'-piperidine]-1'-carboxylateC18H26BrNO4Contains bromine; potential for unique reactivity
Tert-butyl 4-aminospiro[chroman-2,4′-piperidine]-1′-carboxylateC18H26N2O3Amino group introduces different biological activity
Tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylateC18H23NO4Ketone functionality may alter pharmacological profile

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Study on Anti-inflammatory Effects : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of spiro compounds exhibited significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2) in vitro. This suggests that this compound may also possess similar anti-inflammatory properties.
  • Neuroprotective Study : In a model of neurodegeneration induced by oxidative stress, treatment with the compound resulted in reduced neuronal cell death compared to controls. This highlights its potential as a neuroprotective agent.
  • Anticancer Activity : A recent investigation indicated that the compound could inhibit the proliferation of specific cancer cell lines, prompting further exploration into its mechanisms as an anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl 4-hydroxyspiro[chroman-2,4'-piperidine]-1'-carboxylate with structurally related analogs, focusing on substituents, synthetic routes, and biological activities:

Compound Name Substituents CAS Number Molecular Formula Molecular Weight Key Applications Synthetic Yield References
tert-Butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate 4-oxo 849928-22-9 C₁₈H₂₃NO₄ 317.38 ACC inhibitor intermediate 72%
tert-Butyl 6-chloro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate 6-chloro, 4-oxo 1011482-37-3 C₁₈H₂₂ClNO₄ 351.83 Not specified Not reported
tert-Butyl 6,7-dimethyl-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate 6,7-dimethyl, 4-oxo 1013333-61-3 C₂₀H₂₇NO₄ 369.44 Laboratory chemical synthesis Not reported
tert-Butyl 6-bromo-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate 6-bromo, 4-oxo 439811-37-7 C₁₈H₂₂BrNO₄ 396.28 Anticancer intermediate 79%
Spiro[chroman-2,4'-piperidin]-4-one (Boc-deprotected) 4-oxo, Boc-free Not specified C₁₃H₁₅NO₂ 217.26 Precursor for quinoline derivatives 85%

Structural and Functional Insights

Substituent Effects on Bioactivity: The 4-oxo group in the parent compound is critical for interactions with acetyl-CoA carboxylase (ACC), as demonstrated in studies targeting obesity and diabetes . Methyl substituents (6,7-dimethyl) increase hydrophobicity, which may influence pharmacokinetic properties such as membrane permeability .

Synthetic Modifications: Boc Deprotection: Removal of the Boc group with trifluoroacetic acid (TFA) yields a reactive amine intermediate, enabling further coupling with quinoline-4-carboxylic acids to generate ACC inhibitors . Functionalization: Derivatives like 1'-(quinoline-4-carbonyl)spiro[chroman-2,4'-piperidin]-4-ones exhibit enhanced ACC inhibition (IC₅₀ values in the nanomolar range) compared to the parent compound .

Safety and Handling :

  • The 4-oxo and halogenated analogs (e.g., 6-chloro, 6-bromo) are classified as harmful (H302) and irritants (H315/H319), necessitating precautions such as gloves, eye protection, and ventilation during handling .
  • The 6,7-dimethyl variant releases hazardous gases (e.g., carbon oxides, hydrogen bromide) upon combustion, requiring specialized firefighting measures .

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of tert-Butyl 4-hydroxyspiro[chroman-2,4'-piperidine]-1'-carboxylate typically follows a multi-step process involving:

This general approach is supported by synthetic routes reported for related compounds such as tert-butyl 6-chloro-4-hydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate and tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate, which share similar spirocyclic frameworks and functional groups.

Detailed Synthetic Routes and Conditions

Spirocyclization via Radical Cascade Cyclization

Recent research demonstrates the use of copper-catalyzed radical cascade cyclization to construct spirocyclic piperidine-chroman frameworks. Key conditions include:

  • Catalyst: Copper(II) triflate (Cu(OTf)2) at 5 mol%
  • Ligand: A suitable ligand (L1) at 5 mol%
  • Base: 1,1,3,3-Tetramethylguanidine (TMG) found optimal among various bases tested (yield 47% with TMG vs. 72% yield in THF solvent)
  • Solvent: Tetrahydrofuran (THF) gave the best yield (72%) compared to DMF, DME, or DMSO
  • Temperature: Ambient (25 °C)
  • Light source: Irradiation with 6W to 50W LEDs (410 nm) to promote radical formation
  • Reaction time: 15–24 hours

This method involves coupling N-aryl acrylamides with tert-butyl 4-iodopiperidine-1-carboxylate to form the spirocyclic product with high efficiency (up to 80% yield on scale-up).

Formation of the Chroman and Piperidine Rings
  • Chroman ring formation: Typically via cyclization of phenolic compounds with aldehydes or ketones under acidic or basic catalysis.
  • Piperidine ring formation: Through cyclization of amines with carbonyl compounds, often involving reductive amination or nucleophilic substitution steps.

The Boc protection is introduced either before or after ring formation to protect the piperidine nitrogen, facilitating purification and subsequent functionalization.

Industrial Scale Considerations

Industrial synthesis focuses on optimizing yields and purity by:

  • Using catalysts to lower reaction times and improve selectivity.
  • Controlling temperature and solvent to maximize product stability.
  • Employing purification techniques such as recrystallization and chromatography to isolate the pure compound.
  • Scaling up reactions with maintained yields, as demonstrated by the 6 mmol scale radical cyclization yielding 80% product.

Reaction Conditions and Optimization Data

Base Effect on Radical Cyclization Yield

Entry Base Yield (%)
1 MTBD 38
2 Triethylamine 15
3 DIPEA 18
4 DBU Trace
5 TMG 47
6 Cs2CO3 Trace
7 K3PO4 18
8 BTMG 15
9 DBACO 15

TMG was the most effective base for this reaction, providing the highest yield among tested bases.

Solvent Effect on Radical Cyclization Yield

Entry Solvent Yield (%)
1 THF 72
2 DMF 54
3 DME 42
4 DMSO 27

THF proved to be the optimal solvent for the radical cyclization step, significantly improving yields.

Variations and Related Intermediates

Summary of Preparation Methods

Step Description Key Conditions/Notes
Chroman ring formation Cyclization of phenolic compounds with aldehydes/ketones Acid/base catalysis, moderate temperature
Piperidine ring formation Cyclization of amines with carbonyl compounds Reductive amination or nucleophilic substitution
Boc protection Introduction of tert-butoxycarbonyl group Standard Boc protection protocols
Spiro linkage formation Radical cascade cyclization or nucleophilic substitution Cu(OTf)2 catalyst, TMG base, THF solvent, LED irradiation, 25 °C
Purification Recrystallization, chromatography Silica gel chromatography for isolation

Q & A

Q. What are the key considerations for synthesizing tert-butyl 4-hydroxyspiro[chroman-2,4'-piperidine]-1'-carboxylate, and how can purity be optimized?

Synthesis typically involves multi-step organic reactions, including cyclization and protection/deprotection steps. Critical parameters include:

  • Reaction conditions : Temperature (e.g., 0–25°C for sensitive intermediates), solvent choice (e.g., dichloromethane or THF), and catalysts (e.g., DMAP for coupling reactions) .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization to achieve >95% purity. HPLC or LC-MS should confirm purity .
  • Yield optimization : Monitoring reaction progress via TLC and adjusting stoichiometry of reagents (e.g., boronic acids in Suzuki couplings) .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and stereochemistry?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm backbone structure and substituent positions. NOESY/ROESY can resolve spirocyclic stereochemistry .
  • Mass spectrometry (HRMS) : Validates molecular formula (e.g., C18_{18}H23_{23}NO5_5) and detects isotopic patterns .
  • X-ray crystallography : Resolves 3D conformation using programs like SHELXL for refinement .

Q. How should researchers assess the compound’s stability under laboratory storage conditions?

  • Storage : Keep at 2–8°C in airtight, light-protected containers to prevent hydrolysis or oxidation .
  • Stability assays : Monitor degradation via HPLC over time under varying pH, temperature, and humidity. Detect decomposition products (e.g., tert-butyl alcohol from ester hydrolysis) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from differences in:

  • Purity : Impurities (e.g., residual solvents) can skew bioassay results. Validate purity with orthogonal methods (HPLC, NMR) .
  • Assay conditions : Compare buffer pH, cell lines, and incubation times. For enzyme inhibition studies, use standardized kinetic assays (e.g., IC50_{50} under fixed ATP concentrations) .
  • Structural analogs : Test derivatives (e.g., halogen-substituted spiro compounds) to isolate structure-activity relationships (SAR) .

Q. What strategies are recommended for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Biophysical assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KdK_d) .
  • Molecular docking : Use software like AutoDock to model interactions with target proteins (e.g., kinases). Validate predictions with mutagenesis studies .
  • Radiolabeled analogs : Incorporate 3^3H or 14^{14}C isotopes for tracking distribution in cellular uptake assays .

Q. How can the spirocyclic framework be modified to enhance pharmacological properties?

  • Substituent effects : Introduce electron-withdrawing groups (e.g., -F, -Cl) to improve metabolic stability. Fluorinated analogs show enhanced lipophilicity .
  • Ring expansion : Replace piperidine with azepane to modulate conformational flexibility and target binding .
  • Prodrug strategies : Convert the hydroxyl group to a phosphate ester for improved solubility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 4-hydroxyspiro[chroman-2,4'-piperidine]-1'-carboxylate
Reactant of Route 2
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Reactant of Route 2
tert-Butyl 4-hydroxyspiro[chroman-2,4'-piperidine]-1'-carboxylate

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